molecular formula C14H20BrNO2 B1447764 Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate CAS No. 1704069-07-7

Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate

Cat. No.: B1447764
CAS No.: 1704069-07-7
M. Wt: 314.22 g/mol
InChI Key: RADPPCMHQBLTRG-UHFFFAOYSA-N
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Description

Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate is a chemical compound with the CAS Number: 375853-98-8 . It has a molecular weight of 300.2 and its IUPAC name is tert-butyl 1-(3-bromophenyl)ethylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate is used as an intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) developed a rapid synthetic method for a related compound, highlighting its importance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
  • The compound has been evaluated for its potential antiarrhythmic and hypotensive properties, as explored in a study by Chalina, Chakarova, and Staneva (1998) (Chalina, Chakarova, & Staneva, 1998).

Catalytic and Reactive Properties

  • Ortiz, Guijarro, and Yus (1999) investigated the use of this compound in reactions with lithium powder and various electrophiles, demonstrating its utility in producing functionalized carbamates (Ortiz, Guijarro, & Yus, 1999).
  • A study by Padwa, Brodney, and Lynch (2003) utilized a similar compound in the Diels-Alder reaction, a key method in organic synthesis (Padwa, Brodney, & Lynch, 2003).

Environmental and Analytical Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

Mechanism of Action

Mode of Action

The mode of action of Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate involves several steps. The compound may undergo reactions at the benzylic position . In the initiating step, a bromo atom is lost, leaving behind a radical. This radical then removes a hydrogen atom to form a new compound

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how it is metabolized in the body. More research is needed to understand these influences.

Properties

IUPAC Name

tert-butyl N-[1-(3-bromophenyl)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-10(11-7-6-8-12(15)9-11)16(5)13(17)18-14(2,3)4/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADPPCMHQBLTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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